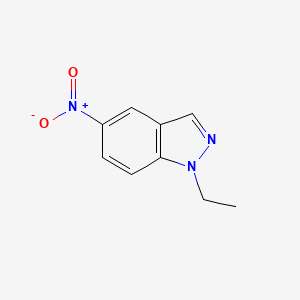

1-Ethyl-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-9-4-3-8(12(13)14)5-7(9)6-10-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCQGSFMKUKHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310022 | |

| Record name | 1-Ethyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-51-3 | |

| Record name | 1-Ethyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Ethyl-5-nitro-1H-indazole from 5-nitroindazole

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a core component in a wide array of therapeutic agents.[1][2] The N-alkylation of indazoles is a critical transformation in the synthesis of these compounds, yet it presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of regioisomeric mixtures.[1][2][3] This guide provides an in-depth technical overview of the synthesis of 1-ethyl-5-nitro-1H-indazole from 5-nitroindazole, a reaction of interest in the development of various biologically active molecules, including antiprotozoal agents.[4][5] We will explore the mechanistic underpinnings of regioselectivity in indazole alkylation, provide a detailed experimental protocol, and discuss the critical safety considerations associated with the reagents involved.

Mechanistic Insights into Indazole Alkylation

The regiochemical outcome of the N-alkylation of indazoles is a nuanced interplay of electronic and steric factors, as well as reaction conditions such as the choice of base and solvent.[2][6] The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[3][7] The 1H-tautomer is generally the more thermodynamically stable form.[2][3][8]

The alkylation reaction typically proceeds via an SN2 mechanism, where a base is used to deprotonate the indazole, forming an indazolide anion. This anion then acts as a nucleophile, attacking the alkylating agent. The regioselectivity of the attack (at N-1 or N-2) is influenced by several factors:

-

Base and Solvent System: The choice of base and solvent can significantly impact the N-1/N-2 ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles.[2] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1][9] The solvent can play a crucial role in the regiochemical outcome; for example, some reactions show different selectivities in THF versus dimethyl sulfoxide (DMSO).[2]

-

Steric and Electronic Effects: Substituents on the indazole ring can exert steric and electronic effects that influence the site of alkylation. For instance, bulky substituents at the C-7 position can sterically hinder attack at the N-1 position, thereby favoring N-2 alkylation.[9] Conversely, electron-withdrawing groups, such as the nitro group at the C-5 position in our target synthesis, can influence the nucleophilicity of the nitrogen atoms.

-

Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control. Conditions that allow for equilibration may favor the formation of the more thermodynamically stable N-1 alkylated product.[2]

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"5-Nitro-1H-indazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Indazolide_Anion" [label="Indazolide Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ethyl_Iodide" [label="Ethyl Iodide", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="1-Ethyl-5-nitro-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Protonated_Base" [label="Protonated Base", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Iodide_Ion" [label="Iodide Ion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"5-Nitro-1H-indazole" -> "Indazolide_Anion" [label=" Deprotonation"]; "Base" -> "Indazolide_Anion"; "Indazolide_Anion" -> "Product" [label=" SN2 Attack"]; "Ethyl_Iodide" -> "Product"; "Base" -> "Protonated_Base" [style=invis]; "Ethyl_Iodide" -> "Iodide_Ion" [style=invis];

{rank=same; "5-Nitro-1H-indazole"; "Base"} {rank=same; "Indazolide_Anion"; "Ethyl_Iodide"} {rank=same; "Product"; "Iodide_Ion"} } caption: "Simplified N-Alkylation Mechanism"

Experimental Protocol: Synthesis of 1-Ethyl-5-nitro-1H-indazole

This protocol is adapted from a reported procedure and is intended for execution by trained professionals in a controlled laboratory setting.[10][11]

Materials and Reagents

| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) |

| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 5401-94-5 | 163.13 |

| Bromoethane (Ethyl Bromide) | C₂H₅Br | 74-96-4 | 108.97 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | 138.21 |

| Tetra-n-butylammonium iodide | C₁₆H₃₆IN | 311-28-4 | 369.37 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 73.09 |

| Ethanol | C₂H₅OH | 64-17-5 | 46.07 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-1H-indazole (0.5 g, 3 mmol) in N,N-dimethylformamide (15 ml).

-

Addition of Reagents: To this solution, add bromoethane (0.22 ml, 3 mmol), potassium carbonate (0.83 g, 6 mmol), and a catalytic amount of tetra-n-butylammonium iodide.

-

Reaction: Stir the reaction mixture at room temperature for 48 hours.

-

Work-up: After 48 hours, filter the solution to remove any solids.

-

Solvent Removal: Remove the DMF solvent under reduced pressure.

-

Purification: Purify the resulting solid product by recrystallization from ethanol. This should afford the title compound as pale-pink crystals.[10][11]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#E8F0FE";

}

subgraph "cluster_Workup_Purification" { label = "Work-up & Purification"; style = "rounded"; bgcolor = "#E6F4EA";

}

"Dissolve" -> "Add_Reagents" -> "Stir" -> "Filter" -> "Evaporate" -> "Recrystallize" -> "Product"; } caption: "Synthesis Workflow"

Expected Results

The described procedure is reported to yield the title compound, 1-ethyl-5-nitro-1H-indazole, with a yield of approximately 70%.[10][11] The melting point of the purified product is in the range of 392–394 K (119-121 °C).[10][11]

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use and to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Chemical-Specific Hazards

-

5-Nitro-1H-indazole: This compound may cause skin, eye, and respiratory tract irritation.[12][13][14] It is harmful if swallowed.[13][14]

-

Ethyl Iodide (Iodoethane): Ethyl iodide is a flammable liquid.[15] It is harmful if swallowed and causes skin and serious eye irritation.[16][17][18] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[16][17][18] Handle with care, avoiding contact with skin and eyes, and keep away from ignition sources.[15][16]

-

Potassium Carbonate: While generally considered low hazard, it can cause skin and eye irritation.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a skin and eye irritant. It can be absorbed through the skin and may have effects on the liver.

-

Sodium Hydride (if used as an alternative base): Sodium hydride is a highly reactive and flammable solid.[19][20] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[19][21] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[19][21] Use of a Class D fire extinguisher is required for fires involving sodium hydride; DO NOT use water .[19][20]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or tightly fitting safety goggles are mandatory.[19]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[19] Always inspect gloves before use and use proper glove removal technique.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[17][19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][19] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][17]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][19]

-

Spills: For small spills, if trained, use an appropriate spill kit or absorbent material.[19][22] For larger spills, evacuate the area and contact emergency personnel.[20]

Conclusion

The synthesis of 1-ethyl-5-nitro-1H-indazole from 5-nitroindazole is a valuable reaction for medicinal chemistry and drug development. A thorough understanding of the underlying reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for a successful and safe synthesis. The choice of base and solvent system is critical in controlling the regioselectivity of the N-alkylation, and further optimization may be possible depending on the specific research goals.

References

- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.

- (2012, December 14). Sodium Hydride - Standard Operating Procedure.

- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov.

- (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC.

- (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.

- 5-Nitro-1H-indazole - SAFETY DATA SHEET. (n.d.).

- ETHYL IODIDE 98%. (n.d.).

- ETHYL IODIDE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.

- Ethyl Iodide CAS No 75-03-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Material Safety Data Sheet - 5-Nitroindazole, pa. (n.d.). Cole-Parmer.

- SAFETY DATA SHEET : Ethyl Iodide. (n.d.). Samrat Pharmachem Limited.

- (2016, June 6). ETHYL IODIDE FOR SYNTHESIS MSDS CAS-No.. Loba Chemie.

- Sodium_Hydride_SOP.docx. (n.d.). Clemson University.

- Sodium Hydride SOP: Safety & Handling in UCSF Lab. (n.d.). Studylib.

- 5-Nitroindazole - Hazardous Agents. (n.d.). Haz-Map.

- 5-Nitroindazole SDS, 5401-94-5 Safety Data Sheets. (n.d.). ECHEMI.

- 5-Nitroindazole | C7H5N3O2 | CID 21501. (n.d.). PubChem - NIH.

- (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH.

- (2024, August 9). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.

- SODIUM HYDRIDE. (n.d.). CAMEO Chemicals - NOAA.

- (IUCr) 1-Ethyl-5-nitro-1H-indazole. (n.d.).

- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. (n.d.). Benchchem.

- (2009, October 5). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters.

- (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.

- (2022, May 4). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.

-

(2016, April 15). (PDF) 1-Ethyl-5-nitro-1H-indazole. ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzUet3P6rtZdx2b0JVShWmE3h6ujwcdXgSub6WpJ7LPaewAI7ESgI6l9N5l75zPbgv3pbFrnpzUsIyWOiRaT4nar9cnpD2smbD0V3COOKJvDadrv_zCcf1jqgzqAvYd5R9KIP43wXPhNGC48vT9hM_LDcTnIq11t0mbNNz4IXoqgE0iGgSlp0A0g==]([Link]

Sources

- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wuxibiology.com [wuxibiology.com]

- 9. benchchem.com [benchchem.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. technopharmchem.com [technopharmchem.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. lobachemie.com [lobachemie.com]

- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 20. nj.gov [nj.gov]

- 21. studylib.net [studylib.net]

- 22. media.clemson.edu [media.clemson.edu]

An In-Depth Technical Guide to 1-Ethyl-5-nitro-1H-indazole: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, three-dimensional structure, a validated synthesis protocol, and the scientific rationale behind its potential applications, grounding all claims in authoritative data.

Introduction: The Significance of the Nitroindazole Scaffold

Indazole-containing derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core structure of numerous pharmacologically active agents.[1][2] The introduction of a nitro group, as seen in the 5-nitroindazole family, profoundly influences the molecule's electronic properties and reactivity. This modification can enhance biological activity or provide a chemical handle for further functionalization. 1-Ethyl-5-nitro-1H-indazole serves as a quintessential example of this molecular class, offering a platform for the development of novel therapeutics. This document synthesizes crystallographic, synthetic, and reactivity data to serve as a key resource for researchers working with this compound.

Molecular Structure and Physicochemical Properties

1-Ethyl-5-nitro-1H-indazole (CAS Number: 5228-51-3) is a crystalline solid with the molecular formula C₉H₉N₃O₂.[3][4] Its fundamental structure consists of a bicyclic indazole core, with an ethyl group substituted at the N1 position and a nitro group at the C5 position.

Key Structural Features

Crystallographic studies have revealed the precise three-dimensional arrangement of the molecule. The indazolyl moiety is largely planar, but the substituents introduce notable structural torsion. The nitro group is slightly twisted by 4.0° out of the plane of the indazole ring.[3][4][5] In contrast, the ethyl group is oriented nearly perpendicular to the ring, with an N2—N1—C8—C9 torsion angle of 101.4(2)°.[3][4][5] This perpendicular orientation is a critical feature influencing how the molecule packs in a solid state and interacts with biological targets.

Caption: Key spatial orientations of substituents on the indazole core.

Physicochemical Data Summary

The fundamental properties of 1-Ethyl-5-nitro-1H-indazole are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5228-51-3 | [6][7] |

| Molecular Formula | C₉H₉N₃O₂ | [3][4] |

| Molecular Weight | 191.19 g/mol | [3] |

| Appearance | Pale-pink crystals | [3][5] |

| Melting Point | 392–394 K (119-121 °C) | [3][5] |

Crystallographic Analysis and Molecular Packing

In the solid state, 1-Ethyl-5-nitro-1H-indazole molecules arrange into well-defined layers. This assembly is governed by specific intermolecular forces that dictate the crystal's stability and properties.

-

Hydrogen Bonding: Supramolecular chains are formed along the[3] crystal axis, mediated by weak C—H⋯O hydrogen bonds between the indazole ring's C3 proton and an oxygen atom of the nitro group on an adjacent molecule.[3][4]

-

π–π Stacking: The layers interact via offset π–π stacking interactions. These occur between the five-membered and six-membered rings of adjacent molecules, with an inter-centroid distance of 3.591 Å.[3][4] This distance is characteristic of stabilizing π-stacking forces.

Understanding these non-covalent interactions is crucial for predicting the compound's solubility, polymorphism, and its ability to fit into the binding pockets of proteins.

Synthesis and Mechanistic Insights

A reliable and efficient synthesis of 1-Ethyl-5-nitro-1H-indazole has been reported via the N-alkylation of 5-nitro-1H-indazole.[3][4][5] The procedure demonstrates a high yield and provides a straightforward path to the title compound.

Caption: Workflow for the synthesis of 1-Ethyl-5-nitro-1H-indazole.

Detailed Experimental Protocol

The following protocol is adapted from the work of Boulhaoua et al.[3][4][5]

-

Reaction Setup: To a solution of 5-nitro-1H-indazole (0.5 g, 3 mmol) in 15 mL of N,N-Dimethylformamide (DMF), add potassium carbonate (0.83 g, 6 mmol), bromoethane (0.22 mL, 3 mmol), and a catalytic quantity of tetra-n-butylammonium iodide (TBAI).

-

Reaction Execution: Stir the resulting mixture at room temperature for 48 hours.

-

Workup: Filter the solution to remove inorganic solids. Remove the DMF solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting solid product by recrystallization from ethanol to afford the final compound as pale-pink crystals (yield: 70%).

Mechanistic Rationale

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the acidic N-H proton of the 5-nitro-1H-indazole, generating the corresponding indazolide anion. This anion is a potent nucleophile.

-

Catalyst (TBAI): Tetra-n-butylammonium iodide serves as a phase-transfer catalyst. It facilitates the transfer of the indazolide anion into the organic phase where it can react with the bromoethane electrophile.

-

Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged intermediates formed during this Sₙ2-type reaction.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 1-Ethyl-5-nitro-1H-indazole is dominated by the electron-withdrawing nature of the nitro group.

-

Ring Deactivation: The -NO₂ group strongly deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution: Conversely, this electron withdrawal can make the ring susceptible to nucleophilic aromatic substitution (SₙAr) at positions ortho and para to the nitro group, should a suitable leaving group be present.

-

Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline derivative can be further functionalized through acylation, sulfonylation, or diazotization to build more complex molecular architectures.

Potential Applications in Drug Discovery

While specific biological data for 1-Ethyl-5-nitro-1H-indazole is not extensively published, the 5-nitroindazole scaffold is a known pharmacophore. Derivatives have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: Various sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been synthesized and shown to possess both antibacterial and antifungal properties.[1]

-

Anticancer Research: The broader indazole class is found in numerous kinase inhibitors and other anticancer agents.[2] The functional handles on 1-Ethyl-5-nitro-1H-indazole make it a valuable intermediate for synthesizing libraries of compounds for screening in oncology programs.

-

Anti-inflammatory Compounds: Indazole-based molecules have also been developed as anti-inflammatory drugs.[1]

Therefore, this compound is best viewed as a strategic building block for the synthesis of more elaborate drug candidates.

Safety and Handling

As a laboratory chemical, 1-Ethyl-5-nitro-1H-indazole should be handled with appropriate care.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles to avoid contact with skin and eyes.[8]

-

Handling Practices: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

1-Ethyl-5-nitro-1H-indazole is a well-characterized compound with a defined three-dimensional structure and a reliable synthetic pathway. Its key features—a perpendicular ethyl group, a slightly twisted nitro group, and a molecular packing dominated by hydrogen bonding and π-stacking—provide a deep understanding of its solid-state chemistry. The presence of the versatile nitro group on the privileged indazole scaffold makes this molecule a highly valuable intermediate for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

-

Boulhaoua, M., El Hafi, M., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2016). 1-Ethyl-5-nitro-1H-indazole. IUCrData, 1(4). [Link]

-

IUCr Journals. (2016). data reports 1-Ethyl-5-nitro-1H-indazole. IUCr Journals. [Link]

-

iChemical. 1-ethyl-5-nitro-1H-indazole, CAS No. 5228-51-3. [Link]

-

Boulhaoua, M. et al. (2016). 1-Ethyl-5-nitro-1H-indazole. ResearchGate. [Link]

-

NIH National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubChem. [Link]

-

NIH National Center for Biotechnology Information. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 1-Ethyl-5-nitro-1H-indazole | 5228-51-3 [chemicalbook.com]

- 7. 1-ethyl-5-nitro-1H-indazole, CAS No. 5228-51-3 - iChemical [ichemical.com]

- 8. echemi.com [echemi.com]

A Comprehensive Spectroscopic and Structural Guide to 1-Ethyl-5-nitro-1H-indazole

This technical guide provides an in-depth spectroscopic characterization of 1-Ethyl-5-nitro-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. For professionals in drug development and chemical research, precise analytical data is paramount for structural verification, quality control, and downstream application. This document serves as a benchmark reference, detailing the synthesis, and the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The methodologies and interpretations are presented with the causality and self-validating logic essential for rigorous scientific practice.

Molecular Structure and Synthesis

The foundational step in any analytical study is the unambiguous confirmation of the target molecule's structure and a reliable method for its synthesis.

Molecular Structure

1-Ethyl-5-nitro-1H-indazole possesses the molecular formula C₉H₉N₃O₂ . The structure consists of a bicyclic indazole core, functionalized with a nitro group at the 5-position of the benzene ring and an ethyl group at the 1-position of the pyrazole ring. This specific substitution pattern dictates the electronic and, consequently, the spectroscopic properties of the molecule.

Caption: Numbering scheme for 1-Ethyl-5-nitro-1H-indazole.

Synthesis Protocol: N-Alkylation of 5-nitro-1H-indazole

The synthesis of the title compound is reliably achieved via the N-alkylation of 5-nitro-1H-indazole.[1][2] The choice of a phase-transfer catalysis condition is deliberate; it enhances the nucleophilicity of the indazole nitrogen in a heterogeneous mixture, allowing the reaction to proceed efficiently at room temperature.

Methodology:

-

Reactant Preparation: To a solution of 5-nitro-1H-indazole (3 mmol, 0.5 g) in 15 ml of dimethylformamide (DMF), add potassium carbonate (6 mmol, 0.83 g) as a base.

-

Catalyst and Reagent Addition: Add a catalytic amount of tetra-n-butylammonium iodide (TBAI) followed by bromoethane (3 mmol, 0.22 ml).

-

Reaction: Stir the mixture vigorously at room temperature for 48 hours. The TBAI facilitates the transfer of the indazolide anion to the organic phase for reaction with bromoethane.

-

Work-up: Filter the solution to remove the inorganic base. Remove the DMF solvent under reduced pressure.

-

Purification: Purify the resulting solid product by recrystallization from ethanol to yield pale-pink crystals of 1-Ethyl-5-nitro-1H-indazole (yield: ~70%).[1][2]

Caption: Workflow for the synthesis of 1-Ethyl-5-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 1-Ethyl-5-nitro-1H-indazole in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazole derivatives as it can help in observing potentially exchangeable protons, although none are expected in this N-substituted derivative.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.

-

¹H NMR Acquisition: Data should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[3] A 30° pulse angle with a relaxation delay of 2 seconds and 16 scans is typically sufficient.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum should be acquired at 100 MHz or higher. Due to the low natural abundance of ¹³C, a greater number of scans (~1024) is required.[4]

¹H NMR Predicted Data (400 MHz, DMSO-d₆)

The predicted chemical shifts are based on analysis of the parent 5-nitro-1H-indazole and its N-alkylated analogs.[5][6] The powerful electron-withdrawing nitro group at C5 significantly deshields adjacent protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~8.45 | s | - |

| H4 | ~8.90 | d | J ≈ 2.2 |

| H6 | ~8.30 | dd | J ≈ 9.3, 2.2 |

| H7 | ~7.95 | d | J ≈ 9.3 |

| H8 (-CH₂-) | ~4.50 | q | J ≈ 7.3 |

| H9 (-CH₃) | ~1.50 | t | J ≈ 7.3 |

Expertise & Causality:

-

H4: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded aromatic proton, appearing far downfield as a doublet due to coupling with H6.[5]

-

H3: The proton at the 3-position is a singlet, as it has no adjacent protons to couple with. Its chemical shift is characteristic of the pyrazole ring in the indazole system.

-

H6 & H7: These protons form a classic ortho-coupled system (J ≈ 9.3 Hz). H6 is further split by a meta-coupling to H4 (J ≈ 2.2 Hz), resulting in a doublet of doublets.[5]

-

Ethyl Group (H8, H9): The ethyl group protons display a characteristic quartet for the methylene (-CH₂-) group coupled to the three methyl protons, and a triplet for the methyl (-CH₃) group coupled to the two methylene protons.

¹³C NMR Predicted Data (100 MHz, DMSO-d₆)

The carbon chemical shifts are highly sensitive to the electronic environment created by the substituents.

| Carbon Assignment | Predicted δ (ppm) |

| C3 | ~136.0 |

| C3a | ~123.0 |

| C4 | ~118.5 |

| C5 | ~142.5 |

| C6 | ~120.0 |

| C7 | ~111.5 |

| C7a | ~141.0 |

| C8 (-CH₂-) | ~45.0 |

| C9 (-CH₃) | ~14.5 |

Expertise & Causality:

-

C5: The carbon directly attached to the nitro group is significantly deshielded and will appear furthest downfield among the aromatic carbons.

-

C7a: This is the bridgehead carbon of the pyrazole ring and is also highly deshielded.

-

Ethyl Group (C8, C9): These carbons appear in the characteristic aliphatic region of the spectrum. Techniques like DEPT-135 would be used to confirm the CH₂ as a negative peak and the CH₃ as a positive peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[7]

Experimental Protocol for IR

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the neat solid.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run prior to the sample scan.

Characteristic IR Absorption Bands

The IR spectrum is dominated by absorptions from the nitro group and the aromatic system.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2980-2850 | Aliphatic C-H Stretch | Medium |

| ~1530-1515 | Asymmetric NO₂ Stretch | Strong |

| ~1345-1335 | Symmetric NO₂ Stretch | Strong |

| ~1610, ~1490 | Aromatic C=C & C=N Stretch | Medium |

| ~800-900 | C-H Out-of-plane Bending | Strong |

Expertise & Causality: The two most diagnostic peaks in the IR spectrum of this compound are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[5][9] These peaks are a definitive fingerprint for the presence of this functional group. The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further confirms the presence of both the indazole core and the ethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.

Experimental Protocol for MS

-

Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable organic molecules.[10] It provides a clear molecular ion peak and rich fragmentation data.

-

Analysis: A time-of-flight (TOF) or quadrupole analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₉N₃O₂

-

Exact Mass: 191.0695 g/mol

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 191.

| m/z Value | Ion Assignment | Notes |

| 191 | [C₉H₉N₃O₂]⁺ (M⁺) | Molecular Ion |

| 162 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 145 | [M - NO₂]⁺ | Loss of the nitro group |

| 116 | [M - C₂H₅ - NO₂]⁺ | Subsequent loss of nitro from the [M-C₂H₅]⁺ fragment |

Expertise & Causality: In EI-MS, the molecular ion will undergo fragmentation based on the weakest bonds. The bond between the indazole N1 and the ethyl group is a likely point of cleavage, leading to a strong peak at m/z 162, corresponding to the stable 5-nitro-indazole cation. Another characteristic fragmentation for nitroaromatic compounds is the loss of the NO₂ radical (46 Da), resulting in a peak at m/z 145.

Caption: Proposed primary fragmentation pathway for 1-Ethyl-5-nitro-1H-indazole in EI-MS.

References

-

Boulhaoua, M., El Hafi, M., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2016). 1-Ethyl-5-nitro-1H-indazole. IUCrData, 1(4), x160567. [Link]

-

IUCr Journals. (2016). 1-Ethyl-5-nitro-1H-indazole data reports. [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for Synthetic Procedures. While not containing the target molecule, this provides examples of spectroscopic data for related heterocyclic compounds. [Link]

-

Boulhaoua, M. (2016). 1-Ethyl-5-nitro-1H-indazole. ResearchGate. [Link]

-

Wiley-VCH. (2007). Supporting Information - General Information for Spectroscopic Analysis. Provides standard procedures for NMR, IR, and MS. [Link]

-

MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]

-

National Institutes of Health (NIH). (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PubMed Central. [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. [Link]

-

National Institutes of Health (NIH). (1994). Chromatographic and spectroscopic characterization of sulphur-bound dimetridazole and ranidazole derivatives. PubMed. [Link]

-

Amanote Research. (2016). (PDF) 1-Ethyl-5-Nitro-1h-Indazole - IUCrData. [Link]

-

National Institutes of Health (NIH). (n.d.). 5-Nitroindazole. PubChem. [Link]

-

Instituto de Nanociencia y Materiales de Aragón. (n.d.). Spectroscopic Characterization. [Link]

-

SpectraBase. (n.d.). 1H-Indazole, 1,1'-(1-methylethylidene)bis[5-nitro-. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 1H-indazole hydrochloride. NIST Chemistry WebBook. [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

-

National Institutes of Health (NIH). (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. [Link]/PMC10571879/)

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. benchchem.com [benchchem.com]

- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR spectrum [chemicalbook.com]

- 7. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods [mdpi.com]

- 10. govinfo.gov [govinfo.gov]

Solubility of 1-Ethyl-5-nitro-1H-indazole in common lab solvents

An In-Depth Technical Guide to the Solubility of 1-Ethyl-5-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Ethyl-5-nitro-1H-indazole, a heterocyclic compound of interest in contemporary chemical research. Given the scarcity of published quantitative data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry. We delve into the theoretical underpinnings of solubility, analyzing the interplay of polarity, hydrogen bonding capabilities, and molecular architecture. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for applications ranging from reaction optimization to formulation development. The insights provided herein are intended to guide scientists and drug development professionals in making informed decisions regarding solvent selection, purification strategies, and the advancement of related chemical entities.

Introduction: The Strategic Importance of Solubility

1-Ethyl-5-nitro-1H-indazole is a substituted indazole derivative. The indazole core is a prevalent scaffold in medicinal chemistry, and modifications such as N-alkylation and nitro-substitution are common strategies to modulate physicochemical and pharmacological properties. An accurate understanding of a compound's solubility is a cornerstone of successful chemical research and development. It is a critical parameter that dictates:

-

Reaction Kinetics and Work-up: The choice of solvent directly impacts reaction rates, equilibrium positions, and the ease of product isolation.

-

Purification and Crystallization: Solubility gradients are the basis for techniques like recrystallization and chromatographic separation.

-

Formulation Science: For drug candidates, aqueous solubility is a primary determinant of bioavailability. A significant portion of new chemical entities exhibit poor solubility, necessitating advanced formulation strategies to ensure therapeutic efficacy.[1][2][3]

This guide will systematically explore the solubility profile of 1-Ethyl-5-nitro-1H-indazole, providing both a theoretical framework and the practical tools for its experimental validation.

Theoretical Principles Governing Solubility

The dissolution of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[4][5][6]

Molecular Structure Analysis of 1-Ethyl-5-nitro-1H-indazole

The solubility behavior of 1-Ethyl-5-nitro-1H-indazole is a direct consequence of its distinct structural motifs:

-

Indazole Ring System: This bicyclic aromatic system is largely nonpolar but contains two nitrogen atoms, introducing some polarity and sites for dipole-dipole interactions.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are excellent hydrogen bond acceptors but cannot act as donors.[7][8] The high polarity of this group significantly influences the molecule's overall dipole moment.[7]

-

Ethyl Group (-CH₂CH₃): This alkyl substituent is nonpolar and contributes to the molecule's lipophilicity. The replacement of the N-H proton of the parent 5-nitroindazole with this ethyl group removes a key hydrogen bond donor site, which is expected to decrease its solubility in protic solvents like water.[9][10]

The Influence of Temperature

For the majority of solid organic compounds, the dissolution process is endothermic, meaning it requires an input of energy to break the crystal lattice forces.[11] Consequently, solubility typically increases with rising temperature.[11][12][13] This relationship is crucial for techniques like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. The magnitude of this temperature dependence varies significantly between compounds.[13][14]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for 1-Ethyl-5-nitro-1H-indazole in common laboratory solvents is predicted below. It is critical to note that these are expert predictions and must be confirmed by empirical measurement using the protocols outlined in Section 4.

| Solvent Category | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The highly polar nitro group can interact as a hydrogen bond acceptor, but the lack of a hydrogen bond donor and the presence of the nonpolar aromatic rings and ethyl group limit miscibility, especially in water.[7][8] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile (ACN) | High to Moderate | These solvents effectively solvate the polar nitro group via strong dipole-dipole interactions. DMSO and DMF are particularly effective for this class of compounds. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | Solubility is expected to be very low in aliphatic solvents like hexane. Moderate solubility may be observed in DCM and Toluene due to interactions with the aromatic indazole core. |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and reproducible methods. The following protocols describe two universally accepted techniques for determining the equilibrium solubility of a solid compound.

Method 1: The Equilibrium "Shake-Flask" Method

Considered the gold standard for thermodynamic solubility, this method measures the concentration of a saturated solution at equilibrium.[15][16]

Causality Behind Experimental Choices: The core principle is to allow the system to reach a thermodynamic minimum, where the chemical potential of the solid solute is equal to that of the dissolved solute. A prolonged incubation with agitation ensures this equilibrium is reached, and subsequent separation of the solid phase allows for precise quantification of the truly dissolved material.[17][18]

Protocol Steps:

-

Preparation: Add an excess amount of solid 1-Ethyl-5-nitro-1H-indazole to a series of glass vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Pipette a precise, known volume (e.g., 2.0 mL) of the desired test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[18][19]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[15][18]

-

Dilution & Quantification: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of the diluted sample using a validated method such as HPLC-UV or LC-MS/MS.[15][18]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Self-Validation: Perform the experiment in triplicate to ensure reproducibility.[15] Visually inspect the remaining solid to check for any changes in its physical form (polymorphism), which could affect solubility.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Method 2: The Solvent Addition (Titration) Method

This is a kinetic method that can provide a rapid estimate of solubility by identifying the "clear point" where a known mass of solute completely dissolves.[20][21]

Causality Behind Experimental Choices: This method operates by systematically decreasing the solute concentration at a constant temperature by adding solvent until the solubility limit is reached.[20] The rate of solvent addition is critical; it must be slow enough to allow for complete dissolution at each stage to avoid overshooting the true clear point.[21]

Protocol Steps:

-

Setup: Place an accurately weighed, small amount of 1-Ethyl-5-nitro-1H-indazole (e.g., 5-10 mg) into a clear glass vial containing a small magnetic stir bar.

-

Titration: Place the vial on a magnetic stir plate and begin vigorous stirring. Using a calibrated pipette or burette, add the test solvent in small, precise increments.

-

Observation: After each addition, allow the system to stir for a moment and observe the solution for any remaining solid particles. The process is continued until the solution becomes completely clear.

-

Endpoint Determination: The total volume of solvent added at the point of complete dissolution (the clear point) is recorded.

-

Calculation: The solubility is calculated as the mass of the solute divided by the total volume of solvent required for dissolution.

Interplay of Structure and Predicted Solubility

The molecular architecture of 1-Ethyl-5-nitro-1H-indazole creates a delicate balance between polar and nonpolar characteristics, which directly governs its interaction with different solvent classes.

Caption: Relationship between molecular features and solubility.

Implications in Research and Drug Development

The predicted poor aqueous solubility of 1-Ethyl-5-nitro-1H-indazole has significant practical consequences. In the context of drug development, it would likely be categorized as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[1][2] This classification necessitates the use of formulation enhancement strategies to achieve adequate bioavailability.[2][22]

Potential strategies that researchers might consider include:

-

Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.[23]

-

Lipid-Based Formulations: Dissolving the compound in oils or surfactants to improve absorption.[3]

-

Particle Size Reduction: Micronization or nanonization to increase the surface area available for dissolution, as described by the Noyes-Whitney equation.[1]

For synthetic chemists, the predicted solubility profile guides the choice of solvents to ensure homogeneous reaction conditions and informs the selection of solvent/anti-solvent systems for effective purification by recrystallization.

References

-

Boots, C. et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Vemavarapu, C. & Mollan, M. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

-

Wang, L. et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(19), 1621-1625. [Link]

-

University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

-

Waterman, K.C. & Luke, M. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

-

Kumar, S. et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. [Link]

-

Various Authors. (2013). How to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

ChemTalk. (n.d.). Factors affecting solubility. Retrieved from [Link]

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Black, S. & Myatt, G. (2025). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

-

Apley, M. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-39. [Link]

-

Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

-

Studymind. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

Reddit. (2023). Solubility of Nitro Containing Molecules. Retrieved from [Link]

-

Al-Kindi Publisher. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies. [Link]

Sources

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. al-kindipublisher.com [al-kindipublisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Biological Activities of Nitroindazole Derivatives: From Mechanism to Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold represents a privileged structure in medicinal chemistry, and the introduction of a nitro group dramatically expands its pharmacological potential. Nitroindazole derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including potent antiparasitic, anticancer, and neuroprotective effects. This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols necessary for their evaluation. By synthesizing field-proven insights with technical accuracy, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the nitroindazole framework.

The Nitro Group: A Gateway to Diverse Bioactivity

The indazole core, a bicyclic aromatic heterocycle, provides a rigid and versatile scaffold for drug design. The strategic placement of a nitro (-NO₂) group onto this ring system is a critical determinant of biological function. The electron-withdrawing nature of the nitro group can modulate the compound's physicochemical properties, but more importantly, it serves as a bioreductive handle. Under specific physiological conditions, such as the low-oxygen environment of solid tumors or the unique metabolic pathways of certain parasites, the nitro group can be reduced to generate reactive nitrogen species. This selective activation forms the basis for much of the targeted cytotoxicity and therapeutic potential of this compound class. This guide will dissect the primary therapeutic avenues being explored for nitroindazole derivatives.

Antiparasitic Activity: Exploiting Unique Parasite Metabolism

Parasitic infections caused by protozoa afflict billions worldwide, and the development of drug resistance necessitates a continuous search for new therapeutic agents.[1] Nitro-heterocyclic compounds have long been a cornerstone in treating infections caused by parasites like Leishmania, Trypanosoma, and Trichomonas.[2] Nitroindazoles have shown significant promise in this area, demonstrating efficacy against a range of protozoan pathogens.[2][3][4]

Mechanism of Action: Reductive Activation and Oxidative Stress

The primary mechanism of antiparasitic action for nitroindazoles hinges on the selective bioreduction of the nitro group by parasite-specific enzymes, particularly nitroreductases (NTRs).[5] These enzymes are often absent or possess different substrate specificities in mammalian host cells, providing a window for selective toxicity.[5] The one-electron reduction of the nitro group generates a nitro anion radical.[5][6] In the anaerobic or microaerophilic environment typical of many parasites, this radical and other downstream metabolites, including reactive oxygen species (ROS), wreak havoc on cellular macromolecules like DNA, lipids, and proteins, ultimately leading to parasite death.[5][7][8]

Caption: Hypoxia-selective activation of nitroindazole derivatives.

Quantitative Data: In Vitro Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of nitroindazole derivatives against various cancer cell lines. [2]The position of the nitro group is crucial, with 6-nitroindazole derivatives showing notable activity. [2]

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 µM | [2][9] |

| 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | TK-10 (Renal) & HT-29 (Colon) | Moderate Activity | [1][3] |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 ± 0.3 μM | [10] |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | A549 (Lung) & MCF7 (Breast) | Significant Activity | [11]|

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. [2]It is a foundational experiment in the evaluation of potential anticancer agents. [12] Objective: To determine the cytotoxic effect of nitroindazole derivatives on cancer cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂). [2]2. Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of the nitroindazole derivatives. Incubate for a specified period (e.g., 48 or 72 hours). [2]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot these percentages against the drug concentrations to determine the IC₅₀ value.

Neuroprotective Effects: Targeting Nitric Oxide Synthase

While nitric oxide (NO) is a vital neurotransmitter, its overproduction by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, as well as in neuronal damage following stroke or trauma. [13][14][15]Certain nitroindazole derivatives, most notably 7-nitroindazole (7-NI), are potent and relatively selective inhibitors of nNOS, making them valuable tools for research and potential therapeutic agents. [13][14][15][16][17][18]

Mechanism of Action: Inhibition of nNOS and Reduction of Oxidative Stress

7-NI acts as a neuroprotective agent by directly inhibiting the activity of nNOS. [13][14][19]This inhibition reduces the excessive production of NO in neurons. A key downstream effect of this action is the prevention of the formation of peroxynitrite (ONOO⁻), a highly reactive and damaging oxidant formed from the reaction of NO with superoxide radicals. [14][19]By mitigating the formation of peroxynitrite, 7-NI protects neurons from oxidative damage, protein nitration, and subsequent cell death. [19][20]This mechanism has been shown to be effective in various preclinical models of neuronal injury. [13][14][19][20]

Caption: Neuroprotective mechanism of 7-Nitroindazole via nNOS inhibition.

Quantitative Data: In Vivo Neuroprotective Efficacy

The neuroprotective effects of 7-nitroindazole have been demonstrated in various animal models of neurological disorders.

| Neuroprotective Agent | Animal Model | Key Efficacy Endpoint | Results | Reference |

| 7-Nitroindazole | MPTP-induced Parkinson's Disease (mice) | Protection against dopamine depletion | Dose-dependent protection; 50 mg/kg showed almost complete protection. | [19][21] |

| 7-Nitroindazole | Iron-induced hippocampal neurotoxicity (rats) | Reduction in neuron loss | Decreased mean neuron loss from 43% to 11%. | [13][21] |

| 7-Nitroindazole | Traumatic Brain Injury (rats) | Reduction in serum NSE and S100β levels | Significantly reduced biomarkers of neuronal damage. | [20] |

| 7-Nitroindazole | Cocaine-induced oxidative stress (rats) | Antioxidant and neuroprotective activity | Attenuated behavioral changes and reversed markers of oxidative stress. | [14] |

Experimental Protocol: Evaluation in an Iron-Induced Neurotoxicity Model

This protocol provides a framework for assessing the neuroprotective effects of a test compound like 7-NI against chemically induced neuronal damage in vivo. [22][23][24][25] Objective: To evaluate the ability of 7-nitroindazole to prevent hippocampal neuron loss following iron-induced neurotoxicity in rats. [13] Methodology:

-

Animal Grouping: Randomly assign adult male rats to four groups: (1) Control (saline injection), (2) Iron (FeCl₃ injection), (3) Iron + 7-NI, and (4) Iron + Vehicle (e.g., peanut oil). [13]2. Surgical Procedure: Under anesthesia, administer an intracerebroventricular (i.c.v.) injection of FeCl₃ (e.g., 200 mM in 2.5 µL) to the iron-treated groups. The control group receives a saline injection. [13]3. Compound Administration: For a defined period (e.g., 10 days), administer 7-NI (e.g., 30 mg/kg/day, intraperitoneally) to the Iron + 7-NI group and the vehicle to the Iron + Vehicle group daily. [13]4. Tissue Collection and Processing: At the end of the treatment period, perfuse the animals intracardially under deep anesthesia. Remove the brains and process them for standard histological analysis. [13]5. Stereological Analysis: Use unbiased stereological techniques to estimate the total number of neurons in the hippocampus of all rats. [13]6. Data Analysis: Compare the mean neuron counts between the groups. A statistically significant higher neuron count in the Iron + 7-NI group compared to the Iron group indicates a neuroprotective effect.

Drug Discovery and Development Workflow

The identification and advancement of novel nitroindazole derivatives as clinical candidates follows a structured experimental workflow, progressing from initial screening to preclinical in vivo evaluation. [5][12][26][27]

Caption: General experimental workflow for nitroindazole drug discovery.

Conclusion and Future Perspectives

Nitroindazole derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their unique mechanism of bioreductive activation provides a powerful strategy for achieving selective toxicity against parasites and hypoxic cancer cells. [2][5]Furthermore, their ability to selectively inhibit key enzymes like nNOS opens avenues for treating complex neurodegenerative and inflammatory conditions. [5][15] Future research should focus on systematic structure-activity relationship (SAR) studies to optimize potency and selectivity while minimizing off-target toxicity. The synthesis of novel derivatives and their evaluation across a broad range of biological assays will continue to uncover the full therapeutic potential of this remarkable class of compounds. The experimental frameworks detailed in this guide provide a robust foundation for these ongoing and future investigations.

References

-

de la Mora, E., Diogo, M., Rodriguez, J., Monge, A., & Gomez-Barrio, A. (2006). Synthesis and biological properties of new 5-nitroindazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Kamyshnyi, O., Kopteva, T., Khranovska, N., Paly, V., & Vovk, M. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

-

Kilinç, E., Ceylan, A., & Gökalp, O. (2010). Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity. Brain Injury. [Link]

-

Vichi-Ramírez, M. M., López-López, E., Soriano-Correa, C., & Barrientos-Salcedo, C. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI. [Link]

-

El-Mekabaty, A., El-Faham, A., & Hassan, A. S. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Vitcheva, V., Simeonova, R., Kondeva-Burdina, M., & Mitcheva, M. (2014). Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain. Oxidative Medicine and Cellular Longevity. [Link]

-

Rashed, F., Diaz-Dussan, D., Mashayekhi, F., Macdonald, D., Nation, P. N., Yang, X.-H., Sokhi, S., Stoica, A. C., El-Saidi, H., Ricardo, C., Narain, R., Hassan, I. H., Wiebe, L. I., Kumar, P., & Weinfeld, M. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism. [Link]

-

Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2000). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Nuta, A., Nuta, V., & Nita, S. (2018). Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis. 2018 International Conference and Exposition on Electrical and Power Engineering (EPE). [Link]

-

Kamyshnyi, O., Kopteva, T., Khranovska, N., Paly, V., & Vovk, M. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

-

Kamyshnyi, O., Kopteva, T., Khranovska, N., Paly, V., & Vovk, M. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

-

Rodrigues, J. C. F., de Souza, W., & Cruz, A. K. (2014). Basic protocol to assess preclinical anticancer activity. It can be used as a standalone tool to evaluate the activity of novel compounds. ResearchGate. [Link]

-

Martín-Escolano, R., Martín-Pérez, M., Rosales, M. J., Sánchez-Moreno, M., Marín, C., & Escolano, A. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica. [Link]

-

Dittmann, K., Mayer, C., Rodemann, H. P., & Begg, A. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry. [Link]

-

Liu, K., Lu, X., Li, X., He, L., & Zhu, H.-L. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Toda, N., & Okamura, T. (1998). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Kamyshnyi, O., Kopteva, T., Khranovska, N., Paly, V., & Vovk, M. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]

-

Khan, M., Khan, A., & Nema, N. (2019). Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. Journal of Innovations in Applied Pharmaceutical Science. [Link]

-

Kumar, A., Sharma, R., Gupta, S., & Singh, S. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical Chemistry. [Link]

-

Romanha, A. J., de Castro, S. L., Soeiro, M. N. C., Lannes-Vieira, J., Ribeiro, I., Talvani, A., Bourdin, B., Blum, B., Poch, G., & Rassi, A. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz. [Link]

-

de la Mora, E., Diogo, M., Rodriguez, J., Monge, A., & Gomez-Barrio, A. (2006). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

-

Castillo, R., Aldana, I., & Méndez, Y. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

-

Shafeeq, A. A., Hamandi, Z. M. A., Mohammed, M. H., & Al-Shamma, G. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology. [Link]

-

Johns, R. A., Moscicki, J. C., & DiFazio, C. A. (1998). Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia. Anesthesiology. [Link]

-

Cheptea, C., Balan, A., & Mangalagiu, I. (2012). New derivatives of 5-nitroindazole with potential antitumor activity. ResearchGate. [Link]

-

Ando, Y., Fujiwara, Y., & Yamamoto, N. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. [Link]

-

The CINAPS Committee. (2002). Neuroprotective agents for clinical trials in Parkinson's disease. Neurology. [Link]

-

Liu, K., & Zhu, H.-L. (2011). Nitroimidazoles as anti-tumor agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

DNDi. (n.d.). In vitro and in vivo experimental models for drug screening and development for Chagas disease. DNDi. [Link]

-

Falsafi, T., Mobasseri, A., & Hamedani, M. P. (2018). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology. [Link]

-

JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

-

Shafeeq, A. A., Hamandi, Z. M. A., Mohammed, M. H., & Al-Shamma, G. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. Semantic Scholar. [Link]

-

Schulz, J. B., Matthews, R. T., Muqit, M. M. K., Browne, S. E., & Beal, M. F. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. The Journal of Neurochemistry. [Link]

-

Storr, T., & Cameron, B. R. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Journal of Inorganic Biochemistry. [Link]

-

Patsnap. (2024). What is the mechanism of Nimorazole? Patsnap Synapse. [Link]

-

Hahnel, S. R., & Wheeler, N. J. (2022). High-content approaches to anthelmintic drug screening. Trends in Parasitology. [Link]

-

Zhang, Y., Wang, Z., & Chen, G. (2014). The effects of 7-nitroindazole on serum neuron-specific enolase and astroglia-derived protein (S100β) levels after traumatic brain injury. International Journal of Clinical and Experimental Medicine. [Link]

-

Abu-Serie, M. M., & El-Faham, A. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

-

Romanha, A. J., de Castro, S. L., Soeiro, M. N. C., Lannes-Vieira, J., Ribeiro, I., Talvani, A., Bourdin, B., Blum, B., Poch, G., & Rassi, A. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. ResearchGate. [Link]

-

Romanha, A. J., de Castro, S. L., Soeiro, M. N. C., Lannes-Vieira, J., Ribeiro, I., Talvani, A., Bourdin, B., Blum, B., Poch, G., & Rassi, A. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. SciELO. [Link]

-

Rashed, F., Diaz-Dussan, D., Mashayekhi, F., Macdonald, D., Nation, P. N., Yang, X.-H., Sokhi, S., Stoica, A. C., El-Saidi, H., Ricardo, C., Narain, R., Hassan, I. H., Wiebe, L. I., Kumar, P., & Weinfeld, M. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. CyberLeninka. [Link]

-

Nguyen, T. T. H., Nguyen, H. M., & Park, H. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]

-

El-Sayed, N., El-Bendary, E., & El-Ashry, E. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. Archiv der Pharmazie. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 8. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09112J [pubs.rsc.org]

- 11. longdom.org [longdom.org]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biotium.com [biotium.com]

- 19. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effects of 7-nitroindazole on serum neuron-specific enolase and astroglia-derived protein (S100β) levels after traumatic brain injury [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. preprints.org [preprints.org]

- 24. researchgate.net [researchgate.net]

- 25. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. joinsysmed.com [joinsysmed.com]

- 27. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1-Ethyl-5-nitro-1H-indazole Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract